molecular formula C12H13N B075334 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 1130-93-4

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B075334
CAS No.: 1130-93-4
M. Wt: 171.24 g/mol
InChI Key: XSPVKGRMUCWWSM-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic organic compound with the molecular formula C12H13N It is a derivative of indole, a significant structure in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine hydrochloride with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    Indole: The parent compound of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, widely studied for its biological activities.

    Tryptophan: An amino acid containing an indole ring, essential for protein synthesis.

    Serotonin: A neurotransmitter derived from tryptophan, involved in mood regulation.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its methyl group and tetrahydrocyclopenta ring system differentiate it from other indole derivatives, potentially leading to unique interactions and applications .

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPVKGRMUCWWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406384
Record name 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130-93-4
Record name 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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